molecular formula C18H11FN4O2S B2922501 (E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 378202-09-6

(E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2922501
CAS RN: 378202-09-6
M. Wt: 366.37
InChI Key: SXVFKQXDNOSEEV-JLHYYAGUSA-N
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Description

(E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as FANFT, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of acrylonitriles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemosensor Development

Researchers have investigated derivatives similar to "(E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile" for their potential as chemosensors. For instance, novel benzimidazoles and benzimidazo[1,2-a]quinolines, structurally related compounds, were synthesized and studied for their ability to selectively detect cations like Zn2+ and Ag+ through changes in fluorescence intensity, suggesting potential applications of similar compounds in chemosensing technologies for detecting metal ions (Hranjec et al., 2012).

Cytotoxicity and Anticancer Research

Studies on heteroarylacrylonitriles, which share a functional group similarity with "(E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile", have revealed significant in vitro cytotoxic potency against various human cancer cell lines. Research indicated that specific structural modifications could enhance cytotoxic activity, offering insights into the compound's potential utility in anticancer strategies (Sa̧czewski et al., 2004).

Optical Limiting for Photonic Devices

Another application area is in the development of materials for optical limiting, crucial for protecting optical sensors and human eyes from intense light sources. Donor-acceptor substituted thiophene dyes, which share structural characteristics with the compound , have been synthesized and demonstrated significant nonlinear optical limiting behavior, attributed to two-photon absorption processes. Such findings suggest potential uses of similar compounds in developing materials for optical communications and sensor protection (Anandan et al., 2018).

properties

IUPAC Name

(E)-3-(4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O2S/c19-14-4-6-15(7-5-14)21-10-13(9-20)18-22-17(11-26-18)12-2-1-3-16(8-12)23(24)25/h1-8,10-11,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVFKQXDNOSEEV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

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